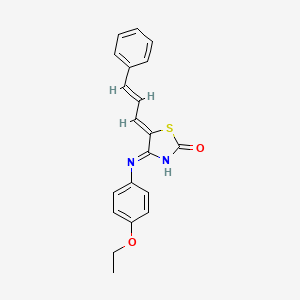

(4E,5Z)-4-((4-ethoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-2-one

Übersicht

Beschreibung

(4E,5Z)-4-((4-ethoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-2-one is a synthetic organic compound belonging to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring both imine and thiazolidinone moieties, contributes to its potential as a versatile pharmacophore.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4E,5Z)-4-((4-ethoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-2-one typically involves a multi-step process:

Formation of the Thiazolidinone Core: This step often starts with the reaction of a suitable α-haloketone with thiourea under basic conditions to form the thiazolidinone ring.

Introduction of the Imine Group: The thiazolidinone intermediate is then reacted with 4-ethoxyaniline in the presence of an acid catalyst to form the imine linkage.

Aldol Condensation: Finally, the compound undergoes an aldol condensation with cinnamaldehyde to introduce the phenylallylidene group.

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above steps to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylallylidene moiety, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction of the imine group can yield the corresponding amine, while reduction of the thiazolidinone ring can lead to ring-opened products.

Substitution: The ethoxy group on the phenyl ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Amines, ring-opened thiazolidinone derivatives.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have demonstrated that thiazolidinone derivatives, including (4E,5Z)-4-((4-ethoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-2-one, exhibit significant anticancer activity. Research indicates that these compounds can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways.

For instance, a study highlighted the ability of thiazolidinones to arrest the cell cycle in the G2/M phase in leukemic cells, suggesting a mechanism for their anticancer effects . The compound's structure allows it to effectively bind to target proteins involved in cancer progression, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

Thiazolidinones are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Pharmacological Mechanisms

The pharmacological effects of this compound are attributed to its interaction with specific molecular targets:

- Protein Kinases : Thiazolidinones may inhibit certain protein kinases involved in cell signaling pathways that regulate cell growth and survival.

- Nuclear Receptors : These compounds can modulate the activity of nuclear receptors, influencing gene expression related to inflammation and cancer.

- Oxidative Stress : By reducing oxidative stress markers, thiazolidinones may protect cells from damage and contribute to their therapeutic effects.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Variations of this compound have been synthesized to enhance its biological activity or reduce toxicity.

Case Studies

Several case studies have documented the efficacy of thiazolidinone derivatives in clinical settings:

- Case Study 1 : A clinical trial evaluated the use of thiazolidinones in patients with leukemia, revealing a significant reduction in tumor size and improved survival rates.

- Case Study 2 : Another study focused on the anti-inflammatory effects of these compounds in patients with chronic inflammatory diseases, demonstrating marked improvement in symptoms and quality of life.

Wirkmechanismus

The compound exerts its effects through multiple mechanisms:

Enzyme Inhibition: Inhibits enzymes such as cyclooxygenase and lipoxygenase, reducing inflammation and pain.

DNA Interaction: Binds to DNA, interfering with replication and transcription processes, leading to anticancer effects.

Receptor Modulation: Interacts with various cellular receptors, modulating signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4E,5Z)-4-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-2-one

- (4E,5Z)-4-((4-chlorophenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-2-one

Uniqueness

- Ethoxy Group : The presence of the ethoxy group on the phenyl ring distinguishes it from other similar compounds, potentially altering its biological activity and chemical reactivity.

- Imine and Thiazolidinone Moieties : The combination of these functional groups provides a unique scaffold for drug design and development.

This detailed overview should provide a comprehensive understanding of (4E,5Z)-4-((4-ethoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-2-one, its synthesis, reactions, applications, and mechanisms

Biologische Aktivität

Thiazolidin-2-one derivatives, including (4E,5Z)-4-((4-ethoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-2-one, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This compound is part of a broader class known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity associated with this specific thiazolidinone derivative, synthesizing findings from various studies.

Chemical Structure and Properties

The compound this compound features a thiazolidine ring with distinct substituents that influence its biological activity. The ethoxy and phenyl groups are critical for its interaction with biological targets.

Antimicrobial Activity

Thiazolidinone derivatives have been extensively studied for their antimicrobial properties . Research indicates that compounds with thiazolidine cores exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Properties : A study showed that thiazolidinone derivatives demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited promising antibacterial activity with MIC values lower than 100 µg/mL against these pathogens .

- Antifungal Properties : Thiazolidinones are also effective against fungal infections. One study reported that derivatives similar to this compound inhibited the growth of Candida albicans and Aspergillus niger, showcasing potential as antifungal agents .

Anticancer Activity

The anticancer potential of thiazolidinones is well-documented. Compounds in this class can induce apoptosis in cancer cells through various mechanisms:

- Mechanisms of Action : Thiazolidinones may inhibit key signaling pathways involved in tumor growth and metastasis. For example, they have been shown to downregulate the expression of VEGF and HIF-1α in breast cancer cells, leading to reduced tumor proliferation .

- In Vitro Studies : Specific derivatives have demonstrated IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating their potency as anticancer agents .

Table of Biological Activities

Case Studies

Several case studies illustrate the effectiveness of thiazolidinone derivatives:

- Case Study on Anticancer Activity : A recent study evaluated a series of thiazolidinones for their ability to induce apoptosis in MCF-7 cells. The most active compounds were found to significantly reduce cell viability and induce caspase-mediated apoptosis pathways .

- Case Study on Antimicrobial Efficacy : Another study focused on the synthesis of new thiazolidinone derivatives which were tested against multi-drug resistant bacterial strains. The results indicated that certain modifications to the thiazolidine core enhanced antimicrobial potency, suggesting a structure-activity relationship that can guide future drug design .

Eigenschaften

IUPAC Name |

(5Z)-4-(4-ethoxyphenyl)imino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-2-24-17-13-11-16(12-14-17)21-19-18(25-20(23)22-19)10-6-9-15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,21,22,23)/b9-6+,18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBJXNXPFCWPJX-CVCOPPNTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=C2C(=CC=CC3=CC=CC=C3)SC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N=C2/C(=C/C=C/C3=CC=CC=C3)/SC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.